molecular formula C16H16N4O2 B11230518 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11230518
M. Wt: 296.32 g/mol
InChI Key: BKCUEHGQPMLDFP-UHFFFAOYSA-N
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Description

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that features a unique combination of benzodioxepin and triazolopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzodioxepin moiety can be synthesized through the cyclization of 1,2-di(cyanomethoxy)benzene, followed by further functionalization to introduce the triazolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: A related compound with similar structural features but different functional groups.

    2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but lacks the benzodioxepin moiety.

Uniqueness

The uniqueness of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential advantages over similar compounds in specific contexts .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N4O2/c1-2-15-18-16-17-7-6-12(20(16)19-15)11-4-5-13-14(10-11)22-9-3-8-21-13/h4-7,10H,2-3,8-9H2,1H3

InChI Key

BKCUEHGQPMLDFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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